2-(Pyridin-2-yl)cyclopropanecarboxylic acid
Overview
Description
“2-(Pyridin-2-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in the field of medicinal chemistry . A Diels–Alder reaction was used in the synthesis process, which involved the reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This led to the formation of a compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringC1C(C1C(=O)O)C2=CC=CC=N2
. The compound has a molecular weight of 163.17 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C9H9NO2 and it has a molecular weight of 163.17 .Scientific Research Applications
Bioactivity in Agriculture
Cyclopropanecarboxylic acid derivatives, including 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, have been investigated for their potential in agriculture. A study by Tian et al. (2009) demonstrated that certain cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit excellent herbicidal and fungicidal activities.
Polymer Chemistry
In polymer chemistry, derivatives of this compound, such as 2-(pyridin-2-yl)ethanol, have been used as protecting groups for carboxylic acids. Elladiou and Patrickios (2012) reported that these derivatives can be selectively removed under certain conditions, which is valuable for controlled polymer synthesis.
Antimicrobial and Antioxidant Properties
Research by Rusnac et al. (2020) on the condensation products of 2-acetylpyridine and 2-formylpyridine revealed that certain compounds, including those with pyridin-2-yl groups, possess moderate antifungal activity and potential applications in antibacterial and antifungal areas.
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been identified as potent inhibitors of human enzymes. A study by Giannetti et al. (2013) found that these derivatives inhibit the nicotinamide phosphoribosyltransferase (NAMPT) enzyme and exhibit antiproliferative activities against human tumor lines.
Safety and Hazards
Properties
IUPAC Name |
2-pyridin-2-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZMEVZZAIRAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731811-62-4 | |
Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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